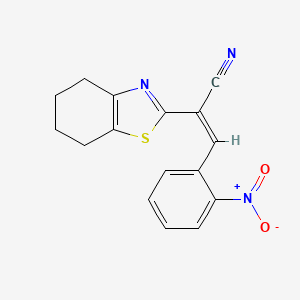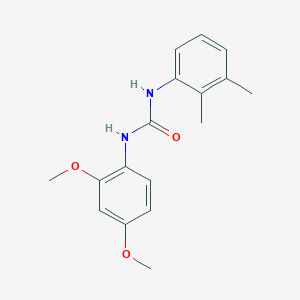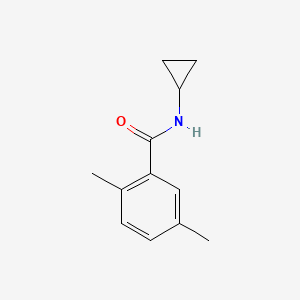
3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile, commonly known as NBP-TB, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBP-TB is a small molecule that belongs to the class of acrylonitriles and has a unique chemical structure that makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The mechanism of action of NBP-TB is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways. NBP-TB has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. NBP-TB has also been shown to modulate the activity of various enzymes and proteins involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
NBP-TB has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. NBP-TB has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. Additionally, NBP-TB has been shown to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBP-TB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. NBP-TB is also stable and can be easily synthesized in the lab. However, there are some limitations to the use of NBP-TB in lab experiments. It has low solubility in water, which can limit its bioavailability. Additionally, the synthesis of NBP-TB is a complex process that requires expertise in synthetic organic chemistry.
Direcciones Futuras
There are several future directions for research on NBP-TB. One area of research is the development of NBP-TB analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of NBP-TB in other diseases, such as cardiovascular disease and diabetes. Additionally, the mechanism of action of NBP-TB needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of NBP-TB is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with 2-chloroacrylonitrile to form 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile. The second step involves the reaction of 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acrylonitrile with 2-nitrobenzaldehyde in the presence of a base to form NBP-TB. The synthesis of NBP-TB is a challenging process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
NBP-TB has shown potential therapeutic applications in various biomedical fields. It has been studied for its anticancer, neuroprotective, and anti-inflammatory properties. NBP-TB has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to protect neurons from oxidative stress-induced damage and reduce inflammation in animal models. NBP-TB has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-3-(2-nitrophenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-10-12(9-11-5-1-3-7-14(11)19(20)21)16-18-13-6-2-4-8-15(13)22-16/h1,3,5,7,9H,2,4,6,8H2/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTHDRSKIGSULW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N=C(S2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]pyridine](/img/structure/B5318578.png)

![N'-(3-chlorophenyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5318618.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318628.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318635.png)
![7-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5318641.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)

![(3S*,5R*)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5318669.png)

![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)